molecular formula C17H18N4O3S B2537095 Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate CAS No. 852376-88-6

Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate

Cat. No. B2537095
CAS RN: 852376-88-6
M. Wt: 358.42
InChI Key: NZNKZQVDDHTYQS-UHFFFAOYSA-N
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Description

Triazolo-pyridazine compounds are a class of heterocyclic compounds that have been studied for their diverse pharmacological activities . They contain a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Synthesis Analysis

While specific synthesis methods for “Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate” are not available, triazolothiadiazine derivatives have been synthesized via reactions involving various amines and triazole-2-thiol .


Molecular Structure Analysis

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Scientific Research Applications

Anticancer Research

Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. The compound’s triazolo-pyridazinyl structure is known to interact with various cellular targets, leading to apoptosis (programmed cell death) in cancer cells . This makes it a promising candidate for developing new anticancer therapies.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties, particularly against bacterial and fungal pathogens. The triazole moiety in its structure is known for its ability to disrupt microbial cell walls and inhibit enzyme activity, making it effective against a range of microorganisms . This application is crucial in the development of new antibiotics and antifungal agents.

Anti-inflammatory Agents

Research has indicated that Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate exhibits significant anti-inflammatory properties. The compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities, which are essential in protecting cells from oxidative stress and damage caused by free radicals . Its antioxidant activity can be beneficial in preventing diseases related to oxidative stress, including neurodegenerative diseases and cardiovascular disorders.

Enzyme Inhibition

Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate has been studied for its ability to inhibit various enzymes, including those involved in metabolic pathways and disease processes . This property is valuable in drug development, where enzyme inhibitors are used to treat conditions like hypertension, diabetes, and cancer.

Neuroprotective Effects

Research has shown that this compound may have neuroprotective effects, potentially offering protection against neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Its ability to reduce oxidative stress and inflammation in neural tissues makes it a promising candidate for further study in this area.

properties

IUPAC Name

methyl 2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-4-13(17(22)24-3)25-15-10-9-14-18-19-16(21(14)20-15)11-5-7-12(23-2)8-6-11/h5-10,13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNKZQVDDHTYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NN2C(=NN=C2C3=CC=C(C=C3)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate

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